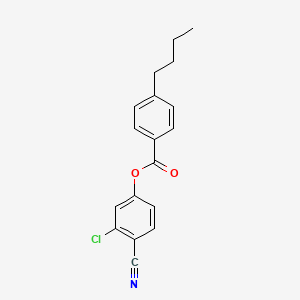
N,N-Diethyl-N-phenyltriimidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N-phenyltriimidodicarbonic diamide is a synthetic compound belonging to the class of carbodiimides. Carbodiimides are characterized by the functional group RN=C=NR, where R represents organic substituents. These compounds are known for their utility in organic synthesis, particularly in peptide coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-phenyltriimidodicarbonic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide:
(R(H)N)2CS+HgO→(RN)2C+HgS+H2O
In some cases, a dehydrating agent is added to the reaction mixture to facilitate the process .
Another method involves the dehydration of N,N’-dialkylureas:
(R(H)N)2CO→(RN)2C+H2O
Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of isocyanates, which can be converted to carbodiimides with the loss of carbon dioxide:
2RN=C=O→(RN)2C+CO2
This reaction is catalyzed by phosphine oxides and is reversible .
化学反応の分析
Types of Reactions
N,N-Diethyl-N-phenyltriimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as phosphine oxides. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N,N-Diethyl-N-phenyltriimidodicarbonic diamide has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a coupling agent.
Biology: The compound is used in the modification of biological molecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N,N-Diethyl-N-phenyltriimidodicarbonic diamide involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is essential in the synthesis of peptides and proteins .
類似化合物との比較
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another widely used carbodiimide in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Known for its stability and efficiency in coupling reactions.
Uniqueness
N,N-Diethyl-N-phenyltriimidodicarbonic diamide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other carbodiimides. Its ability to facilitate efficient coupling reactions makes it a valuable tool in synthetic chemistry .
特性
CAS番号 |
72693-36-8 |
|---|---|
分子式 |
C12H19N5 |
分子量 |
233.31 g/mol |
IUPAC名 |
1-carbamimidoyl-3,3-diethyl-1-phenylguanidine |
InChI |
InChI=1S/C12H19N5/c1-3-16(4-2)12(15)17(11(13)14)10-8-6-5-7-9-10/h5-9,15H,3-4H2,1-2H3,(H3,13,14) |
InChIキー |
WBEOCGRTWHUHKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=N)N(C1=CC=CC=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
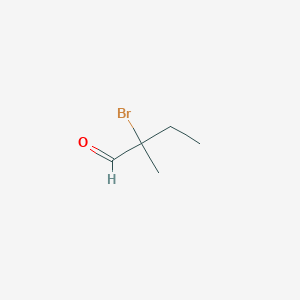
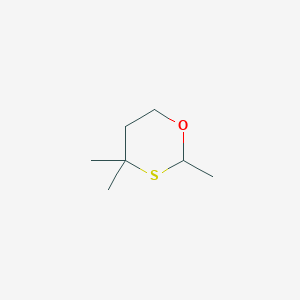
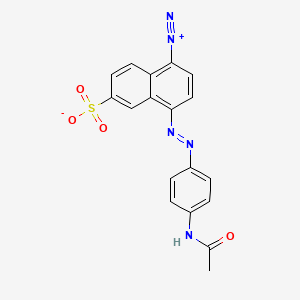

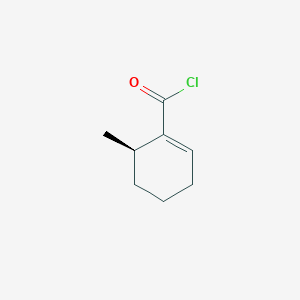
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)


